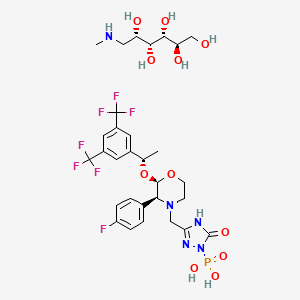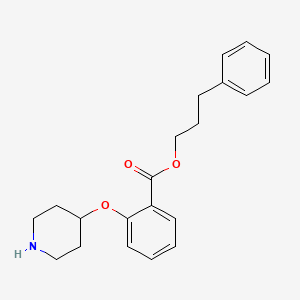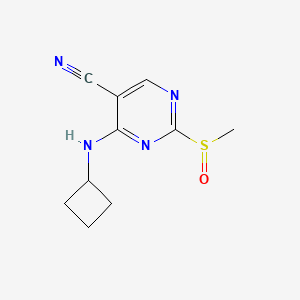
4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a cyclobutylamino group, a methylsulfinyl group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of 4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Cyclobutylamino Group: The cyclobutylamino group can be introduced via nucleophilic substitution reactions using cyclobutylamine.
Addition of the Methylsulfinyl Group: The methylsulfinyl group can be added through oxidation reactions using appropriate oxidizing agents.
Incorporation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like cyanogen bromide.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Wissenschaftliche Forschungsanwendungen
4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4-(Cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
4-(Cyclohexylamino)-2-methylthio-H-pyrrolo(2,3-d)pyrimidine: This compound has a similar pyrimidine core but with different substituents, leading to variations in its chemical properties and applications.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound features a fused-ring structure and different functional groups, resulting in distinct thermal stability and detonation performance.
Eigenschaften
Molekularformel |
C10H12N4OS |
|---|---|
Molekulargewicht |
236.30 g/mol |
IUPAC-Name |
4-(cyclobutylamino)-2-methylsulfinylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4OS/c1-16(15)10-12-6-7(5-11)9(14-10)13-8-3-2-4-8/h6,8H,2-4H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
ZPRBGOCZLCPIGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=C(C(=N1)NC2CCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


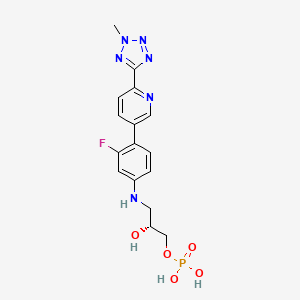
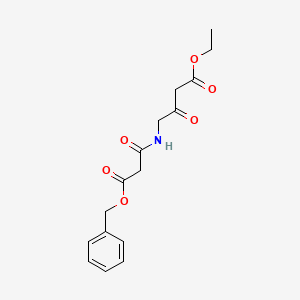
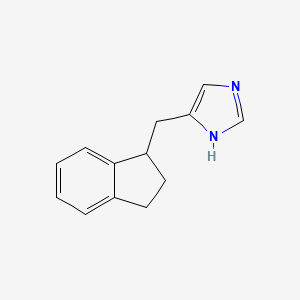
![(1-Azabicyclo[2.2.2]oct-3-yl)-3-o-Tolylsulphonylurea](/img/structure/B13862801.png)

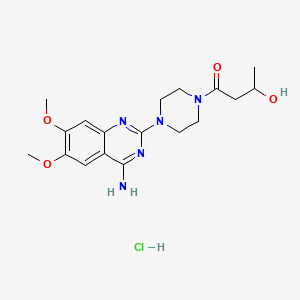
![(S)-N-((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)-N-methylacetamide](/img/structure/B13862827.png)
![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
![tert-butyl N-[3-(butylamino)cyclohexyl]carbamate](/img/structure/B13862829.png)
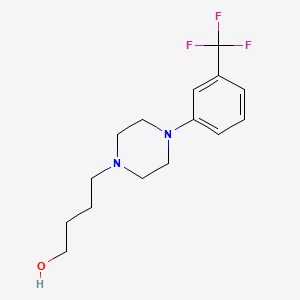
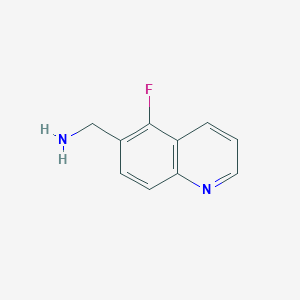
![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
